molecular formula C8H6N2O3S B13299234 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13299234
M. Wt: 210.21 g/mol
InChI Key: JDWYFKBKINYZPR-UHFFFAOYSA-N
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Description

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and oxadiazole rings endows the molecule with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    1,2,4-Oxadiazole-5-carboxylic acid: A compound with a similar oxadiazole ring but lacking the thiophene moiety.

    Thiophene-3-carboxylic acid hydrazide: A precursor in the synthesis of 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid.

Uniqueness

This compound is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties

Biological Activity

5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}N4_{4}O3_{3}S
  • Molecular Weight : 252.26 g/mol
  • IUPAC Name : this compound

This structure features a thiophene ring attached to an oxadiazole core, which is known for contributing to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazoleMCF-7 (breast cancer)0.65
5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazoleHeLa (cervical cancer)2.41
3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleSK-HEP-1 (liver cancer)0.76
3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleCaco-2 (colon cancer)0.98

These findings indicate that the compound possesses a strong potential for therapeutic use in oncology.

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Studies have shown that compounds like 5-(Thiophen-3-ylmethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as p53 and caspase activation .
  • Inhibition of Topoisomerase I : Some derivatives have been found to inhibit the catalytic activity of topoisomerase I, which is crucial for DNA replication and repair in cancer cells .
  • PPAR Agonism : Certain oxadiazole compounds act as agonists for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and exhibiting anti-tumor effects .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. Modifications at specific positions can enhance or diminish their efficacy:

  • Substituents on the Thiophene Ring : Variations in substituents on the thiophene ring significantly impact cytotoxicity and selectivity towards cancer cells.
  • Carboxylic Acid Group : The presence of a carboxylic acid moiety at the 3-position of the oxadiazole enhances solubility and biological activity .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Antitumor Activity : A recent study synthesized novel oxadiazole derivatives and evaluated their cytotoxicity against various human tumor cell lines using MTT assays. The results showed promising IC50_{50} values indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds interact favorably with target proteins involved in cancer progression, providing insights into their binding affinities and mechanisms .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c11-8(12)7-9-6(13-10-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H,11,12)

InChI Key

JDWYFKBKINYZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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